8-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-quinolizine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABT-255 is a novel 2-pyridone antimicrobial agent primarily developed for the treatment of tuberculosis. It has shown efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis in vitro and in vivo .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ABT-255 involves several key steps:
Starting Material: The process begins with a commercial mixture of 4-chloro-tetrafluropyridine and 3-chlorotetrafluoropyridine.
Formation of Intermediate: Treatment with sodium tert-butoxide, followed by chromatographic separation, yields 4-tert-butoxy-3-chloro-2,5,6-trifluoropyridine.
Chloro Derivative Formation: The intermediate is reacted with phosphorus oxychloride in dichloromethane and dimethylformamide to form the corresponding chloro derivative.
Carboxylic Ester Formation: This chloro derivative is then treated with dry hydrochloric acid in ethanol to produce the carboxylic ester.
Reduction: The carboxylic ester is reduced using lithium aluminium hydride in tetrahydrofuran to form the expected aldehyde.
Cyclization: Finally, the aldehyde is cyclized with diethyl malonate, piperidine, and acetic acid in refluxing ethanol to yield ABT-255.
Industrial Production Methods
The industrial production of ABT-255 follows the same synthetic route but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
ABT-255 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to form aldehydes or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the pyridone ring, which can have different biological activities.
Wissenschaftliche Forschungsanwendungen
ABT-255 has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of 2-pyridone derivatives.
Biology: The compound is studied for its effects on bacterial DNA gyrase, which is a crucial enzyme in bacterial replication.
Medicine: ABT-255 is being researched for its potential as a treatment for drug-resistant tuberculosis.
Industry: It is used in the development of new antimicrobial agents and as a reference compound in quality control .
Wirkmechanismus
ABT-255 exerts its effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing bacterial cell death. The molecular targets include the A and B subunits of DNA gyrase, which are involved in the supercoiling of bacterial DNA .
Vergleich Mit ähnlichen Verbindungen
ABT-255 is unique compared to other 2-pyridone antimicrobial agents due to its high efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Similar compounds include:
ABT-719: An analog of ABT-255 with improvements in the therapeutic margin against common gram-positive and gram-negative bacterial infections.
Isoniazid: A first-line antitubercular drug that targets the synthesis of mycolic acids in the bacterial cell wall.
Rifampin: Another first-line antitubercular drug that inhibits bacterial RNA polymerase
ABT-255 stands out due to its novel mechanism of action and its potential to shorten the course of tuberculosis therapy.
Eigenschaften
Molekularformel |
C21H24FN3O3 |
---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
8-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O3/c1-11-18-14(12-4-5-12)7-15(21(27)28)20(26)25(18)9-16(22)19(11)24-8-13-3-2-6-23-17(13)10-24/h7,9,12-13,17,23H,2-6,8,10H2,1H3,(H,27,28) |
InChI-Schlüssel |
LPFFKRSIFTURFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC5CCCNC5C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.